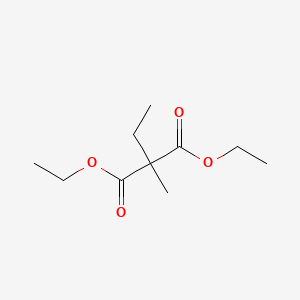

Diethyl 2-ethyl-2-methylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-ethyl-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRGILDUWDVBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174462 | |

| Record name | Diethyl ethylmethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-70-9 | |

| Record name | 1,3-Diethyl 2-ethyl-2-methylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethylmethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl ethylmethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethylmethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ETHYLMETHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6V9A28YP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl 2-ethyl-2-methylmalonate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Strategic Importance of Substituted Malonates

In the landscape of modern organic synthesis, malonic esters are foundational building blocks, prized for their versatility and predictable reactivity. Diethyl 2-ethyl-2-methylmalonate, a dialkylated derivative, represents a key intermediate in the construction of complex molecular architectures. Its quaternary carbon center, flanked by two activating ester functionalities, makes it a valuable precursor for a range of downstream products, most notably in the synthesis of specialized carboxylic acids and heterocyclic systems of pharmaceutical relevance. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactive potential of this compound, offering field-proven insights for researchers in drug discovery and chemical development.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring appropriate handling, reaction control, and purification strategies.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate[1] |

| Synonyms | Diethyl ethylmethylmalonate, 2-Ethyl-2-methylmalonic Acid Diethyl Ester |

| CAS Number | 2049-70-9[1] |

| Molecular Formula | C₁₀H₁₈O₄[1][2] |

| Molecular Weight | 202.25 g/mol [1][2] |

| Canonical SMILES | CCC(C)(C(=O)OCC)C(=O)OCC[1] |

| InChIKey | ODRGILDUWDVBJX-UHFFFAOYSA-N[1] |

Physicochemical Data

The physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source |

| Appearance | Colorless to nearly colorless transparent liquid | |

| Boiling Point | 217.8 °C at 760 mmHg | [3] |

| 79 °C at 5 mmHg | [2] | |

| Density | 1.008 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.420 | [3] |

| Flash Point | 93.4 °C | [3] |

| Solubility | Immiscible in water. Soluble in alcohols, ethers, and other organic solvents. | Inferred from related compounds[4] |

| LogP (calculated) | 2.2 | [3] |

Synthesis and Mechanistic Considerations

The primary route to this compound is through the sequential alkylation of a malonic ester. The causality behind this experimental choice lies in the high acidity of the α-hydrogens of the starting malonate, which facilitates deprotonation and subsequent nucleophilic attack.

Synthetic Workflow Diagram

Caption: Sequential alkylation workflow for synthesizing the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on a verified procedure for the ethylation of diethyl methylmalonate.[5] The choice of a weaker base like potassium carbonate in a polar aprotic solvent (DMF) is a key experimental decision. While stronger bases like sodium ethoxide are effective, they can promote side reactions. Potassium carbonate provides sufficient basicity to deprotonate the mono-substituted malonate while minimizing undesired hydrolysis or transesterification.

Objective: To synthesize this compound via alkylation of diethyl methylmalonate.

Materials:

-

Diethyl 2-methylmalonate (1.0 eq)

-

Bromoethane (2.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diethyl 2-methylmalonate (e.g., 40.0 g, 0.23 mol) and anhydrous DMF (200 mL).

-

Add anhydrous potassium carbonate (79.5 g, 0.58 mol). The use of anhydrous reagents is critical to prevent quenching of the enolate intermediate.

-

Begin vigorous stirring to create a fine suspension.

-

Add bromoethane (50.2 g, 0.46 mol) to the stirred mixture.

-

Stir the resulting mixture at ambient temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with diethyl ether to ensure complete recovery of the product.

-

Combine the filtrate and the washings. Remove the DMF under reduced pressure. Causality Note: DMF has a high boiling point, and care must be taken to avoid product decomposition during its removal.

-

The crude residue is then purified by fractional distillation under reduced pressure to yield the final product, this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its ester groups. It serves as a protected form of 2-methylbutanoic acid and as a key component in condensation reactions to form heterocyclic structures.

Hydrolysis and Decarboxylation

One of the most powerful applications of malonic esters is their conversion to carboxylic acids. This transformation involves a two-step sequence: saponification (ester hydrolysis) followed by decarboxylation of the resulting malonic acid derivative.

Reaction Pathway Diagram:

Caption: Pathway for conversion to a substituted carboxylic acid.

The decarboxylation step is facile because it proceeds through a cyclic six-membered transition state, which is energetically favorable.[6]

Application in Barbiturate Synthesis

Dialkylated malonic esters are crucial precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves a condensation reaction between the malonic ester and urea.

Exemplary Protocol: Synthesis of 5-Ethyl-5-methylbarbituric Acid

This protocol is a representative procedure adapted from the well-established synthesis of barbiturates.[7][8] The core of this reaction is a double nucleophilic acyl substitution where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the malonic ester.

Objective: To synthesize 5-Ethyl-5-methylbarbituric acid.

Materials:

-

This compound (1.0 eq)

-

Urea (1.0 eq)

-

Sodium Ethoxide (NaOEt) (2.0 eq)

-

Absolute Ethanol

-

Hydrochloric Acid (for workup)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere. Safety Note: This reaction is highly exothermic and produces flammable hydrogen gas.

-

To the sodium ethoxide solution, add this compound (1.0 eq), followed by a solution of dry urea (1.0 eq) in hot absolute ethanol.

-

Heat the reaction mixture to reflux for several hours (e.g., 7 hours). A precipitate of the sodium salt of the barbiturate will form.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the resulting solid residue in hot water.

-

Carefully acidify the aqueous solution with concentrated hydrochloric acid until the solution is acidic. This will precipitate the 5-Ethyl-5-methylbarbituric acid.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.

Spectroscopic Characterization

While experimental spectra for this compound are not available in public spectral databases, the expected data can be reliably predicted by analyzing the spectra of the closely related homolog, Diethyl methylmalonate (CAS 609-08-5) . The addition of an ethyl group in place of a proton will introduce characteristic signals but the core structure and chemical shifts of the methyl and ethoxy groups will be very similar.

Predicted ¹H NMR Spectrum

-

Triplet (δ ≈ 0.8-0.9 ppm, 3H): Corresponds to the methyl protons (-CH₃) of the C2-ethyl group, coupled to the adjacent methylene protons.

-

Triplet (δ ≈ 1.2-1.3 ppm, 6H): Corresponds to the methyl protons of the two equivalent ethoxy groups (-OCH₂CH₃ ), coupled to the methylene protons.

-

Singlet (δ ≈ 1.4-1.5 ppm, 3H): Corresponds to the C2-methyl protons (-CH₃), which have no adjacent protons and thus appear as a singlet.

-

Quartet (δ ≈ 1.9-2.0 ppm, 2H): Corresponds to the methylene protons (-CH₂-) of the C2-ethyl group, coupled to the adjacent methyl protons.

-

Quartet (δ ≈ 4.1-4.2 ppm, 4H): Corresponds to the methylene protons of the two equivalent ethoxy groups (-OCH₂ CH₃), coupled to the methyl protons.

Predicted ¹³C NMR Spectrum

-

δ ≈ 8-10 ppm: CH₃ CH₂- at C2

-

δ ≈ 14 ppm: -OCH₂C H₃

-

δ ≈ 20-22 ppm: -C H₃ at C2

-

δ ≈ 25-27 ppm: CH₃C H₂- at C2

-

δ ≈ 55-57 ppm: Quaternary Carbon at C2

-

δ ≈ 61-62 ppm: -OC H₂CH₃

-

δ ≈ 170-172 ppm: C =O of the ester groups

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show fragmentation patterns typical of esters.

-

Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight.[3]

-

Key Fragments:

-

m/z = 157: Loss of an ethoxy radical (•OCH₂CH₃).

-

m/z = 129: Subsequent loss of carbon monoxide (CO) from the m/z 157 fragment.

-

m/z = 173: Loss of an ethyl radical (•CH₂CH₃).

-

Predicted Infrared (IR) Spectrum

-

~2980-2850 cm⁻¹: C-H stretching (alkane).

-

~1735-1750 cm⁻¹: A strong, sharp absorbance characteristic of the C=O stretch of the ester groups. This is the most prominent feature.

-

~1250-1100 cm⁻¹: C-O stretching of the ester linkage.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar malonic esters such as diethyl malonate and diethyl methylmalonate, the following hazard profile can be anticipated.[9][10]

-

Health Hazards:

-

May cause skin and respiratory tract irritation.

-

Causes serious eye irritation.

-

May be harmful if swallowed or inhaled.

-

-

Physical Hazards:

-

Combustible liquid. Keep away from heat, sparks, and open flames.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

-

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from strong oxidizing agents.

-

Disclaimer: This information is based on related compounds and should be used for guidance only. Always consult a specific, supplier-provided SDS before handling and perform a thorough risk assessment.

Conclusion

This compound is a synthetically valuable intermediate whose utility lies in its predictable reactivity and its role as a precursor to quaternary carbon centers. Its synthesis via sequential alkylation is a robust and scalable process. The subsequent hydrolysis and decarboxylation to form 2-methylbutanoic acid, or its condensation with urea to build the core of 5,5-disubstituted barbiturates, highlights its importance in accessing valuable chemical entities. While a lack of publicly available spectral data necessitates careful characterization by researchers, its properties and reactivity can be confidently inferred from closely related analogs, making it a reliable tool for the modern synthetic chemist.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11857, Diethyl methylmalonate. Retrieved from [Link].

-

LookChem (2024). This compound. Retrieved from [Link].

-

MySkinRecipes (2024). This compound. Retrieved from [Link].

-

Carl Roth GmbH + Co. KG (2021). Safety Data Sheet: Diethyl malonate. Retrieved from [Link].

-

PubChem (n.d.). Diethyl 2-allyl-2-methylmalonate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16293, Diethyl ethylmethylmalonate. Retrieved from [Link].

-

Organic Syntheses (n.d.). Malonic acid, methyl-, diethyl ester. Coll. Vol. 2, p.272 (1943); Vol. 18, p.35 (1938). Retrieved from [Link].

- Google Patents (n.d.). CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst.

- BenchChem (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Retrieved from a hypothetical URL based on the content of the search result.

-

PrepChem (2023). Synthesis of this compound. Retrieved from [Link].

-

PubChem (n.d.). Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-. Retrieved from [Link].

- Google Patents (n.d.). US2373011A - Production of malonic acid.

-

SpectraBase (n.d.). Diethyl 2-benzhydryl-2-ethylmalonate. Retrieved from [Link].

-

NIST (n.d.). Diethyl 2-(2-cyanoethyl)-malonate. NIST Chemistry WebBook. Retrieved from [Link].

-

Chemistry LibreTexts (2020). 23.11: Decarboxylation Reactions. Retrieved from [Link].

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1863–1868. [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link].

-

PubChem (n.d.). Diethyl ethylmalonate. Retrieved from [Link].

-

Chemsrc (2025). Ethyl methylmalonate | CAS#:609-08-5. Retrieved from [Link].

-

Chemistry LibreTexts (2024). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link].

Sources

- 1. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. westliberty.edu [westliberty.edu]

- 10. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl 2-ethyl-2-methylmalonate CAS number

An In-Depth Technical Guide to Diethyl 2-ethyl-2-methylmalonate

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in advanced organic synthesis. The document delves into its core physicochemical properties, established synthetic protocols with mechanistic insights, and detailed analytical characterization methods. Furthermore, it explores the compound's critical role as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and fine chemical industries. Safety protocols, handling procedures, and commercial availability are also addressed to provide a holistic resource for researchers, scientists, and professionals in drug development. The CAS Number for this compound is 2049-70-9 .[1][2][3]

Compound Identification and Core Properties

This compound, systematically named diethyl 2-ethyl-2-methylpropanedioate[3], is a disubstituted malonic ester. The presence of a quaternary carbon atom, substituted with both a methyl and an ethyl group, makes it a valuable precursor for creating sterically hindered centers in target molecules.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The following table summarizes the key properties of the compound, essential for experimental design and process scale-up.

| Property | Value | Source(s) |

| CAS Number | 2049-70-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2][4] |

| Molecular Weight | 202.25 g/mol | [1][2][3][4] |

| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.008 g/cm³ | [1] |

| Boiling Point | 217.8 °C at 760 mmHg; 79 °C at 5 mmHg | [1][2][4] |

| Flash Point | 93.4 °C | [1] |

| Refractive Index (n20/D) | 1.42 | [1][2] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis and Mechanistic Insights

The synthesis of asymmetrically substituted malonic esters like this compound is a cornerstone of carbon-carbon bond formation. A reliable and common method involves the sequential alkylation of a simpler malonic ester.

Field-Proven Synthetic Protocol

The following protocol details the synthesis via alkylation of diethyl 2-methylmalonate.[5] The choice of a relatively weak base like potassium carbonate is critical; it is sufficiently basic to deprotonate the α-carbon of the starting malonate but mild enough to prevent the undesirable saponification (hydrolysis) of the ester functional groups, a common side reaction with stronger bases like sodium hydroxide or alkoxides. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation and leaving a "naked," highly reactive carbonate anion to act as the base.

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add diethyl 2-methylmalonate (1.0 eq) and dry dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq). The excess base ensures complete deprotonation and drives the reaction forward.[5]

-

Alkylation: Add bromoethane (2.0 eq) to the stirred solution.[5] The use of excess alkylating agent is common to ensure the reaction proceeds to completion, especially if the starting material is volatile.

-

Reaction: Stir the resulting mixture at ambient temperature. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the final, high-purity liquid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. While a dedicated full spectrum for this specific molecule is not publicly available, its structure can be reliably confirmed using standard spectroscopic methods, with expected peaks inferred from analogous structures.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Two overlapping quartets and two overlapping triplets corresponding to the two non-equivalent ethoxy groups of the esters.

-

A quartet and a triplet for the C2-ethyl group.

-

A singlet for the C2-methyl group.

-

-

¹³C NMR: The carbon NMR would definitively show 10 distinct signals, confirming the asymmetric nature of the molecule. The key signal would be the quaternary carbon around 50-60 ppm, along with signals for the methyl, ethyl, and two ester groups.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 202. The fragmentation pattern would likely include characteristic losses of ethoxy groups (-45 Da) and other alkyl fragments.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional groups.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility lies in its ability to introduce a specific, sterically defined quaternary carbon center into a larger molecule. This structural motif is prevalent in many biologically active compounds.

Key Applications:

-

Pharmaceutical Synthesis: Used in the synthesis of APIs where a gem-diethyl or related group is required for receptor binding or to modulate pharmacokinetic properties.[4]

-

Fine & Specialty Chemicals: Acts as a building block for agrochemicals, fragrances, and other high-value organic compounds.[4]

-

Complex Molecule Construction: The diester functionality allows for further chemical manipulation. For instance, selective hydrolysis and decarboxylation can yield a carboxylic acid, or reduction can produce a diol, opening pathways to diverse molecular architectures.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 2049-70-9 | TCI AMERICA [tcichemicals.com]

- 3. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. prepchem.com [prepchem.com]

- 6. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR [m.chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Diethyl 2-ethyl-2-methylmalonate structural formula

An In-depth Technical Guide to Diethyl 2-ethyl-2-methylmalonate: Structure, Synthesis, and Applications

Introduction

This compound is a substituted diethyl malonate ester that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a quaternary carbon center with ethyl and methyl substituents, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the pharmaceutical and fine chemical industries. For researchers and drug development professionals, understanding the synthetic pathways and reactivity of this compound is essential for designing novel molecular architectures.

Primarily, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure allows for its participation in a variety of chemical reactions, including alkylation and condensation, which are fundamental for constructing complex molecular frameworks.[1] In the pharmaceutical sector, it is often employed in the synthesis of active pharmaceutical ingredients (APIs) by enabling the introduction of specific functional groups.[1] Additionally, its ester functionalities are leveraged in the development of fragrances and flavors.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate | PubChem[2] |

| Molecular Formula | C₁₀H₁₈O₄ | PubChem[2] |

| Molecular Weight | 202.25 g/mol | PubChem[2] |

| CAS Number | 2049-70-9 | PubChem[2] |

| Boiling Point | 79°C at 5 mmHg | MySkinRecipes[1] |

| Appearance | Colorless liquid | N/A |

| SMILES | CCC(C)(C(=O)OCC)C(=O)OCC | PubChem[2] |

| InChI | InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3 | PubChem[2] |

Structural Formula and Visualization

The structural formula of this compound reveals a central α-carbon atom bonded to both an ethyl group and a methyl group, as well as two carboxyl groups esterified with ethanol. This quaternary substitution at the α-position is a key feature of this molecule.

Caption: 2D Structural Formula of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of the malonic ester synthesis, which involves the alkylation of a malonic ester enolate.[3][4] This method allows for the sequential addition of alkyl groups to the α-carbon of the malonate.

Reaction Mechanism

The synthesis typically proceeds in two main steps:

-

Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of a starting malonic ester (e.g., diethyl methylmalonate).[5][6] The resulting enolate is stabilized by the resonance delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

-

Alkylation: The enolate, a potent nucleophile, then reacts with an alkyl halide (e.g., bromoethane) in an Sₙ2 reaction to form a new carbon-carbon bond.[3][7]

This process can be repeated to add a second alkyl group if the starting material is diethyl malonate. For the synthesis of this compound, one would typically start with either diethyl methylmalonate and add an ethyl group, or start with diethyl ethylmalonate and add a methyl group.

Experimental Protocol: Synthesis from Diethyl 2-methylmalonate

The following protocol is based on a documented synthesis procedure.[8]

Materials:

-

Diethyl 2-methylmalonate (40.0 g, 0.23 mole)

-

Bromoethane (50.2 g, 0.46 mole)

-

Anhydrous potassium carbonate (79.5 g, 0.58 mole)

-

Dry dimethylformamide (DMF) (200 ml)

Procedure:

-

To a stirred solution of diethyl 2-methylmalonate and bromoethane in dry DMF, add potassium carbonate.

-

Stir the resulting mixture at ambient temperature for 16 hours.

-

Monitor the reaction progress using vapor phase chromatography (VPC).

-

If the reaction has not gone to completion, an additional amount of bromoethane may be added, and the mixture stirred for an extended period (e.g., three days at ambient temperature).[8]

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is then purified by distillation to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis

Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the two different ethyl groups and the methyl group. The ethyl group attached to the α-carbon would show a quartet for the methylene protons and a triplet for the methyl protons. The ethyl groups of the ester functionalities would also produce a quartet and a triplet, but with different chemical shifts. The methyl group on the α-carbon would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for all ten carbon atoms in the molecule, including the quaternary α-carbon, the carbonyl carbons of the ester groups, and the carbons of the ethyl and methyl substituents.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 202. Common fragmentation patterns for malonic esters involve the loss of ethoxy (•OCH₂CH₃) or carboethoxy (•COOCH₂CH₃) radicals.[9]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas:

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure allows for the creation of molecules with a specific stereocenter and functional group arrangement, which is often critical for biological activity.

-

Fine Chemicals: It is used in the synthesis of a variety of fine chemicals, including those used in the agrochemical industry.[1]

-

Fragrances and Flavors: The ester groups in this compound contribute to its use in the creation of unique aromatic compounds for the fragrance and flavor industry.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Avoid contact with skin and eyes.[10][12] Do not breathe vapors or spray mist.[10][11] Use in a well-ventilated area or with a local exhaust system.[12] Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][10][12]

-

Hazards: Similar malonates can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and synthetic pathway. Its utility in introducing a quaternary carbon center with ethyl and methyl groups makes it an important building block in the synthesis of complex organic molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe application in the laboratory and in industrial processes.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. Diethyl methylmalonate. National Institutes of Health. [Link]

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

PubChem. Diethyl ethylmethylmalonate. National Institutes of Health. [Link]

-

PharmaCompass. Diethyl 2-ethyl-2-(pentan-2-yl)malonate. [Link]

-

PubChem. Diethyl 2-allyl-2-methylmalonate. National Institutes of Health. [Link]

-

PrepChem. Synthesis of this compound. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

Chemistry Steps. Malonic Ester Synthesis. [Link]

-

The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). [Link]

-

PubChem. Diethyl ethylmalonate. National Institutes of Health. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. westliberty.edu [westliberty.edu]

- 11. carlroth.com [carlroth.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Diethyl 2-ethyl-2-methylmalonate

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis of diethyl 2-ethyl-2-methylmalonate, a valuable dialkylated malonic ester intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, provides a field-proven experimental protocol, and emphasizes the safety and mechanistic considerations essential for successful and reproducible synthesis.

Introduction and Strategic Importance

This compound (CAS No: 2049-70-9) is a key building block in the synthesis of complex organic molecules.[1] Its structure, featuring a quaternary carbon center flanked by two ester functionalities, makes it a precursor for various compounds, including substituted carboxylic acids and barbiturates. The primary and most reliable route to this compound is the sequential dialkylation of diethyl malonate, a classic and powerful carbon-carbon bond-forming strategy known as the malonic ester synthesis.[2] This guide focuses on this robust method, elucidating the causality behind each procedural step to ensure both high yield and purity.

Mechanistic Underpinnings: The Malonic Ester Synthesis

The synthetic strategy hinges on the remarkable acidity of the α-hydrogens of diethyl malonate and its mono-alkylated derivatives. This enhanced acidity is the cornerstone of the entire process.

Enolate Formation: The Key to Nucleophilicity

The hydrogens on the central carbon of diethyl malonate are flanked by two electron-withdrawing carbonyl groups, rendering them significantly acidic (pKa ≈ 13).[3][4] This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate ion.[5]

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the base of choice for this reaction.[3][4] This selection is critical for two reasons:

-

Sufficient Basicity: Ethoxide is a strong enough base to quantitatively deprotonate diethyl malonate.

-

Averting Transesterification: Using an alkoxide that matches the alcohol portion of the ester (ethoxide for an ethyl ester) prevents unwanted transesterification, which would otherwise lead to a mixture of ester products and complicate purification.[4]

The resulting enolate is a potent carbon nucleophile, poised to react with an electrophile.

The Alkylation Step: A Sequential S_N2 Reaction

The synthesis of the target molecule requires the sequential addition of two different alkyl groups: an ethyl group and a methyl group. This is achieved through two distinct deprotonation-alkylation cycles. The enolate attacks an alkyl halide in a classic bimolecular nucleophilic substitution (S_N2) reaction.[2][5]

The process is as follows:

-

First Alkylation (Ethylation): The enolate of diethyl malonate reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form diethyl 2-ethylmalonate.

-

Second Alkylation (Methylation): The remaining α-hydrogen on diethyl 2-ethylmalonate is still acidic enough to be removed by sodium ethoxide. The resulting enolate then reacts with a methyl halide (e.g., methyl iodide) to yield the final product, this compound.[3]

The overall reaction scheme is a testament to the precise control offered by malonic ester chemistry.

Detailed Experimental Protocol

This protocol outlines the synthesis in two distinct stages. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Stage 1: Synthesis of Diethyl 2-ethylmalonate

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

-

Base Preparation: Charge the flask with absolute ethanol. Carefully add sodium metal in small pieces under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; allow for complete dissolution to form a clear solution of sodium ethoxide.

-

Enolate Formation: Add diethyl malonate dropwise to the stirred sodium ethoxide solution via the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature (e.g., below 50°C).[6] Stir the resulting mixture for 1 hour at room temperature. The formation of a white precipitate of the sodium enolate is normal.[6]

-

Alkylation: Add a solution of ethyl iodide in absolute ethanol to the dropping funnel. Add this solution dropwise to the reaction mixture. An exothermic reaction will occur. Once the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction mixture becomes neutral to litmus paper.[6]

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the ethanol via rotary evaporation.

-

To the residual mass, add cold water to dissolve the sodium iodide byproduct.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude diethyl 2-ethylmalonate can be purified by vacuum distillation or used directly in the next stage if purity is sufficient.

-

Stage 2:

-

Apparatus and Base Preparation: Using the same apparatus as in Stage 1, prepare a fresh solution of sodium ethoxide in absolute ethanol.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add the diethyl 2-ethylmalonate (from Stage 1) dropwise with stirring. Stir the mixture for 1 hour at room temperature.

-

Alkylation: Cool the mixture to 5-10°C.[7] Add methyl iodide dropwise. After the addition is complete, allow the mixture to stir at room temperature for 5-6 hours, monitoring for completion.[7]

-

Workup and Purification:

-

Follow the same workup procedure as described in Stage 1 (rotary evaporation, addition of water, extraction, drying).

-

After removing the solvent, the crude this compound is obtained.

-

Purify the final product by fractional distillation under reduced pressure. The product typically distills at around 79°C at 5 mmHg.[8]

-

Quantitative Data and Physical Properties

For a representative synthesis, the following table summarizes reagent quantities and product properties.

| Parameter | Substance | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Refractive Index (n20/D) |

| Starting Material | Diethyl Malonate | 160.17 | 1.055 | 199 | 1.413 |

| Intermediate | Diethyl 2-ethylmalonate | 188.22 | ~1.004 | 207-209 | ~1.416 |

| Final Product | This compound | 202.25 | 0.99 | 79 / 5 mmHg | 1.420 |

| Alkylating Agent 1 | Ethyl Iodide | 155.97 | 1.95 | 72 | 1.513 |

| Alkylating Agent 2 | Methyl Iodide | 141.94 | 2.28 | 42 | 1.530 |

Note: Physical property values are approximate and sourced from various chemical suppliers and databases.[1][8][9][10]

Critical Safety Considerations

Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved.

-

Sodium Ethoxide (and Sodium Metal): Highly corrosive and flammable. It reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[11][12] Handle under an inert atmosphere and away from moisture and ignition sources.[11][13]

-

Ethyl Iodide and Methyl Iodide: These alkylating agents are toxic and should be handled with extreme care. They are potential carcinogens and lachrymators. Always handle in a chemical fume hood and wear appropriate gloves and eye protection.[14]

-

Absolute Ethanol: A flammable liquid. Keep away from open flames and sparks.[11]

-

Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory at all times.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Quench any residual reactive reagents carefully before disposal.

Conclusion

The sequential alkylation of diethyl malonate is an effective and well-established method for synthesizing this compound. A thorough understanding of the underlying reaction mechanism—particularly the role of the base in enolate formation and the S_N2 nature of the alkylation—is crucial for optimizing reaction conditions and achieving high yields. By following a carefully staged protocol and adhering to rigorous safety standards, researchers can reliably produce this important synthetic intermediate for applications in pharmaceutical and chemical development.

References

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available at: [Link]

-

Organic Syntheses. diethyl methylenemalonate. Available at: [Link]

- Google Patents. (CN109020810A). A kind of method of continuous synthesizing methyl diethyl malonate.

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]

-

National Center for Biotechnology Information, PubChem. Diethyl ethylmethylmalonate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]

-

JoVE (Journal of Visualized Experiments). (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

-

University of Calgary. Ch21: Malonic esters. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Carprofen. Available at: [Link]

-

Journal of the American Chemical Society. ALKYLATION OF ETHYL MALONATE WITH DIETHOXYMETHYL ACETATE. Available at: [Link]

-

Samrat Pharmachem Limited. SAFETY DATA SHEET : Ethyl Iodide. Available at: [Link]

-

MySkinRecipes. this compound. Available at: [Link]

-

RSC Publishing. Alkylation Reactions of Ethyl Malonate, Ethyl Acetoacetate, and Acetylacetone by Gas-Liquid Phase-Transfer Catalysis. Available at: [Link]

Sources

- 1. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. isca.me [isca.me]

- 8. This compound [myskinrecipes.com]

- 9. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]

- 10. 甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. samratpharmachem.com [samratpharmachem.com]

Diethyl 2-ethyl-2-methylmalonate starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of Diethyl 2-ethyl-2-methylmalonate

Introduction

This compound is a key substituted malonic ester that serves as a versatile intermediate in advanced organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it functions as a critical building block for constructing complex molecular architectures with precise stereochemistry.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the mechanistic rationale behind the experimental protocols. We will dissect the classic malonic ester synthesis, offering field-proven insights to guide researchers and drug development professionals toward efficient and reliable outcomes.

Core Pillar: The Malonic Ester Synthesis

The synthesis of unsymmetrically substituted malonic esters like this compound is fundamentally rooted in the malonic ester synthesis . This venerable yet powerful strategy leverages the heightened acidity of the α-hydrogens of a malonic ester, which are flanked by two electron-withdrawing carbonyl groups. This structural feature allows for sequential deprotonation and alkylation, providing a robust method for forming new carbon-carbon bonds.[2][3][4]

The overall transformation involves two key stages:

-

Sequential Alkylation: A malonic ester is first mono-alkylated, purified, and then subjected to a second, different alkylation.

-

Hydrolysis and Decarboxylation (if desired): For many applications, the resulting disubstituted ester is used directly. Alternatively, it can be hydrolyzed to the corresponding dicarboxylic acid and then heated to induce decarboxylation, yielding a substituted carboxylic acid.[5]

This guide will focus on the first stage—the synthesis of the target diester itself.

Primary Synthetic Pathway: Stepwise Alkylation from Diethyl Malonate

The most direct and widely adopted route begins with the commercially available and cost-effective starting material, diethyl malonate. The strategy involves a two-step, sequential alkylation process: a methylation followed by an ethylation.

Step 1: Synthesis of the Key Intermediate, Diethyl Methylmalonate

The initial step is the methylation of diethyl malonate. This reaction sets the stage for the subsequent introduction of the ethyl group.

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical. Sodium ethoxide (NaOEt) in absolute ethanol is the classic and most appropriate choice.[4][6] The ethoxide anion matches the ester's alcohol portion, thus mitigating the risk of transesterification, a side reaction that would occur if a different alkoxide were used. While stronger bases like LDA could be used for complete deprotonation, NaOEt is sufficiently strong to form the enolate in a favorable equilibrium, and its use avoids the complexities of cryogenic temperatures and strictly anhydrous conditions that LDA requires.[3][7]

-

Methylating Agent: Various methylating agents can be employed, including methyl iodide (CH₃I), methyl bromide (CH₃Br), or dimethyl sulfate ((CH₃)₂SO₄).[8][9] Methyl iodide is highly reactive but also more expensive and a potent toxin. Methyl bromide is a gas, requiring specialized handling.[9] Dimethyl sulfate is effective and economical but is extremely toxic and must be handled with extreme caution. For laboratory-scale synthesis, methyl iodide or bromide are common choices.

-

Reaction Control: The primary challenge in this step is preventing dialkylation (formation of diethyl dimethylmalonate). This is achieved by the slow addition of the alkylating agent to the pre-formed enolate solution and maintaining a moderate temperature.[9] By keeping the enolate in slight excess relative to the methylating agent at any given moment, the probability of the newly formed diethyl methylmalonate being deprotonated and reacting again is minimized.

Workflow for Step 1: Methylation of Diethyl Malonate

Caption: Synthetic workflow for the preparation of diethyl methylmalonate.

Experimental Protocol: Synthesis of Diethyl Methylmalonate [9]

-

Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and an addition funnel.

-

Base Preparation: In the flask, dissolve 23 g (1.0 gram-atom) of sodium in 500 mL of absolute ethanol to prepare sodium ethoxide.

-

Enolate Formation: To the stirred sodium ethoxide solution, add 160 g (1.0 mole) of diethyl malonate.

-

Alkylation: Slowly bubble 100 g (1.05 moles) of methyl bromide into the solution over approximately 4 hours. The reaction is exothermic and may reach the boiling point. A precipitate of sodium bromide will form.

-

Completion and Workup: After the addition is complete, reflux the mixture for 30 minutes. Cool the solution and neutralize it with glacial acetic acid.

-

Isolation: Filter the sodium bromide precipitate with suction. The bulk of the ethanol is removed from the filtrate by distillation.

-

Purification: The remaining residue is fractionally distilled under reduced pressure to yield pure diethyl methylmalonate.

Step 2: Ethylation of Diethyl Methylmalonate

With the key intermediate in hand, the final step is the introduction of the ethyl group.

Causality Behind Experimental Choices:

-

Steric Hindrance: The second alkylation is more challenging than the first. The α-carbon of diethyl methylmalonate is more sterically hindered, and the remaining α-hydrogen is slightly less acidic due to the electron-donating nature of the methyl group.

-

Reaction Conditions: To overcome these hurdles, more forcing conditions may be necessary. This can include using a higher boiling point solvent like dimethylformamide (DMF) to allow for higher reaction temperatures, and a stronger, though less nucleophilic, base like potassium carbonate.[10] Using an excess of the ethylating agent can also help drive the reaction to completion.

-

Ethylating Agent: Bromoethane (ethyl bromide) is a common and effective choice for the ethylating agent.[10] It offers a good balance of reactivity and ease of handling.

Mechanism of Alkylation: A Self-Validating System

Caption: Generalized mechanism for the alkylation of a malonic ester.

Experimental Protocol: Synthesis of this compound [10]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 40.0 g (0.23 mole) of diethyl methylmalonate, 50.2 g (0.46 mole) of bromoethane, and 200 mL of dry dimethylformamide (DMF).

-

Base Addition: Add 79.5 g (0.58 mole) of anhydrous potassium carbonate to the stirred solution.

-

Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by vapor phase chromatography (VPC). Note: The original literature indicates the reaction may be slow at room temperature.[10]

-

Driving Completion: If the reaction is incomplete after several hours, add an additional equivalent of bromoethane and heat the mixture to 50°C for 24 hours to drive it to completion.[10]

-

Workup: Cool the reaction mixture and filter to remove inorganic salts. Wash the filter cake with methylene chloride.

-

Extraction: Dilute the filtrate with 500 mL of methylene chloride and wash it sequentially with three 500 mL portions of water to remove the DMF.

-

Isolation and Purification: Dry the organic layer with magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The resulting oil is purified by vacuum distillation to yield this compound (boiling point: 109°-112° C at 25 mm Hg).[10]

Quantitative Data Summary

For ease of comparison, the key properties of the reactants and products involved in the primary synthetic route are summarized below.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 |

| Diethyl Methylmalonate | C₈H₁₄O₄ | 174.19 | 194-196 |

| Bromoethane | C₂H₅Br | 108.97 | 38 |

| This compound | C₁₀H₁₈O₄ | 202.25 | 222 (109-112 @ 25 mmHg) |

Alternative Synthetic Approaches

While the stepwise alkylation of diethyl malonate is the most common route, other pathways exist for producing the key diethyl methylmalonate intermediate, which can then be carried forward.

-

From Diethyl Oxalpropionate: Diethyl methylmalonate can be synthesized by heating diethyl oxalylpropionate, which is formed by the condensation of ethyl propionate and diethyl oxalate.[11] During heating to 130-150°C, this precursor vigorously evolves carbon monoxide to yield the desired product in high yield (97%).[9][12] This method avoids the use of hazardous alkylating agents but requires the preparation of a more complex starting material.

-

From 2-Chloropropionic Acid: A multi-step industrial process involves the conversion of 2-chloropropionic acid through neutralization, cyanation, hydrolysis, and finally esterification to produce diethyl methylmalonate.[8] This route is more suited for large-scale production where the cost and handling of cyanide can be managed.

These alternative routes highlight the flexibility in chemical synthesis, where the choice of starting material can be adapted based on cost, scale, and available equipment.

Conclusion

The synthesis of this compound is a classic yet highly relevant example of the malonic ester synthesis. The most reliable and versatile laboratory-scale approach begins with diethyl malonate and proceeds through a stepwise methylation and ethylation, with diethyl methylmalonate as a key, isolable intermediate. A thorough understanding of the reaction mechanism, particularly the role of the base, solvent, and the management of steric factors, is paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical building block.

References

- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

- Preparation method of diethyl methylmalonate by taking heteropolyacid as c

-

This compound . MySkinRecipes. [Link]

-

Malonic acid, methyl-, diethyl ester . Organic Syntheses Procedure. [Link]

-

Synthesis of this compound . PrepChem.com. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis . Master Organic Chemistry. [Link]

-

Malonic Ester Synthesis . Chemistry LibreTexts. [Link]

-

Malonic Ester Synthesis . Chemistry Steps. [Link]

-

Choice of base for malonic ester synthesis . Chemistry Stack Exchange. [Link]

-

Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis . JoVE. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]

- 12. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Diethyl 2-ethyl-2-methylmalonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-ethyl-2-methylmalonate, a valuable dialkylated malonic ester derivative with applications in the synthesis of complex organic molecules and active pharmaceutical ingredients. We will delve into the mechanistic underpinnings of the malonic ester synthesis, providing a detailed, step-by-step protocol for the preparation of the target molecule from diethyl malonate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, reaction optimization, and troubleshooting.

Introduction: The Malonic Ester Synthesis as a Powerful Tool in C-C Bond Formation

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds at the α-position of a carboxylic acid.[1][2] The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), facilitating their removal by a moderately strong base to form a stabilized enolate.[3] This enolate is a potent nucleophile that can readily undergo SN2 reactions with alkyl halides, allowing for the introduction of alkyl groups.[1][3][4]

A key feature of the malonic ester synthesis is the ability to perform a second alkylation on the mono-substituted derivative, opening the door to the creation of disubstituted acetic acids.[1][3] This guide will focus on the synthesis of an unsymmetrically disubstituted malonic ester, this compound, through a sequential alkylation strategy.

The Synthetic Strategy: A Stepwise Approach to Unsymmetrical Dialkylation

The synthesis of this compound from diethyl malonate is achieved through a two-step sequential alkylation process. This involves the initial formation of a monoalkylated intermediate, followed by a second alkylation with a different alkyl halide. The overall transformation is depicted below:

Overall Reaction:

To achieve a high yield of the desired unsymmetrical product, it is crucial to perform the alkylations in separate, sequential steps. Attempting to add both alkyl halides simultaneously would result in a statistical mixture of unreacted starting material, the two mono-alkylated products, and both symmetrically and unsymmetrically dialkylated products, creating a challenging purification problem.

The Critical Decision: Order of Alkylation

A key consideration in the synthesis of unsymmetrical dialkylated malonic esters is the order in which the alkyl groups are introduced. While not always explicitly stated in literature, a logical approach grounded in mechanistic principles is to introduce the smaller, less sterically hindered alkyl group first. In this case, the methyl group should be introduced before the ethyl group.

Rationale:

-

Steric Hindrance: The enolate of diethyl malonate is already a relatively bulky nucleophile. Introducing the smaller methyl group first creates diethyl methylmalonate. The subsequent deprotonation and alkylation with the ethyl group will be less sterically hindered than if the larger ethyl group were already present.

-

Enolate Reactivity: While the electronic effect of alkyl groups on the acidity of the remaining α-hydrogen is minimal, steric factors can influence the accessibility of the proton to the base and the subsequent nucleophilic attack of the enolate.

Therefore, our synthetic pathway will proceed as follows:

-

Methylation: Diethyl malonate will be deprotonated with sodium ethoxide to form the corresponding enolate, which will then be alkylated with methyl iodide to yield diethyl methylmalonate.

-

Ethylation: The resulting diethyl methylmalonate will be deprotonated with a second equivalent of sodium ethoxide, and the subsequent enolate will be alkylated with ethyl bromide to afford the final product, this compound.

Mechanistic Insights

The synthesis of this compound relies on a series of well-understood reaction mechanisms. A thorough grasp of these mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.

Enolate Formation: The Role of the Base

The first step in each alkylation is the deprotonation of the α-carbon. Sodium ethoxide (NaOEt) in ethanol is the classic and highly effective base for this transformation.[3][4]

Why Sodium Ethoxide in Ethanol?

-

Sufficient Basicity: Sodium ethoxide is a strong enough base to quantitatively deprotonate diethyl malonate.

-

Avoidance of Transesterification: Using the ethoxide base with a diethyl ester prevents transesterification, a potential side reaction where the ester groups could be exchanged if a different alkoxide were used.[4]

-

Solvent Compatibility: Ethanol is a good solvent for both the reactants and the sodium ethoxide.

The reaction is an acid-base equilibrium that lies far to the right due to the significant difference in pKa between ethanol (pKa ≈ 16) and diethyl malonate (pKa ≈ 13).

Alkylation: An SN2 Reaction

The formed enolate is a potent carbon-centered nucleophile that attacks the alkyl halide in a classic SN2 reaction.[1]

Key Considerations for the SN2 Step:

-

Nature of the Alkyl Halide: The reaction works best with primary and methyl halides. Secondary halides are less reactive and can lead to a competing E2 elimination reaction, reducing the yield of the desired alkylated product.[3] Tertiary halides will primarily undergo elimination and are not suitable for this reaction.[3] In our synthesis, we use methyl iodide and ethyl bromide, both of which are excellent substrates for SN2 reactions.

-

Leaving Group: The choice of halide is also important. Iodides are generally the most reactive, followed by bromides and then chlorides, consistent with their leaving group ability.

Detailed Experimental Protocol

This protocol outlines the stepwise synthesis of this compound from diethyl malonate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Diethyl malonate | 160.17 | 1.055 | (Specify amount) | (Calculate) |

| Sodium | 22.99 | - | (Specify amount) | (Calculate) |

| Absolute Ethanol | 46.07 | 0.789 | (Specify volume) | - |

| Methyl Iodide | 141.94 | 2.28 | (Specify amount) | (Calculate) |

| Ethyl Bromide | 108.97 | 1.46 | (Specify amount) | (Calculate) |

| Diethyl Ether | 74.12 | 0.713 | (For extraction) | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | (For drying) | - |

Safety Precautions:

-

Sodium Metal: Sodium is a highly reactive and flammable metal. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Alkyl Halides: Methyl iodide and ethyl bromide are toxic and volatile. They should be handled in a well-ventilated fume hood.

-

Ethanol and Diethyl Ether: These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.

Step 1: Synthesis of Diethyl Methylmalonate

This procedure is adapted from a reliable method for the methylation of diethyl malonate.[5]

Workflow Diagram:

Caption: Workflow for the synthesis of diethyl methylmalonate.

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place absolute ethanol under an inert atmosphere. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with continuous stirring. The formation of a white precipitate of the sodium salt of diethyl malonate is expected.

-

Alkylation: After the addition of diethyl malonate is complete, add methyl iodide dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be monitored. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize any unreacted sodium ethoxide with a stoichiometric amount of glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl methylmalonate. Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Preparation of Sodium Ethoxide: Following the same procedure as in Step 1, prepare a fresh solution of sodium ethoxide in absolute ethanol.

-

Formation of the Enolate: To the sodium ethoxide solution, add the purified diethyl methylmalonate from Step 1 dropwise with stirring.

-

Alkylation: After the addition is complete, add ethyl bromide dropwise. Heat the reaction mixture to reflux for 3-4 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final product, this compound.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Wet reagents or glassware. - E2 elimination side reaction. - Loss of product during work-up. | - Increase reflux time. - Ensure all reagents and glassware are thoroughly dried.[6] - Use a less hindered alkyl halide if possible. - Perform extractions carefully and ensure complete phase separation. |

| Presence of Starting Material | - Insufficient base. - Insufficient alkylating agent. - Short reaction time. | - Use a slight excess of sodium ethoxide. - Use a slight excess of the alkylating agent. - Monitor the reaction by TLC or GC and continue reflux until the starting material is consumed. |

| Formation of Symmetrical Dialkylated Product | - Incomplete purification of the mono-alkylated intermediate. | - Ensure the mono-alkylated product is carefully purified by distillation before proceeding to the second alkylation step. |

Conclusion

The synthesis of this compound from diethyl malonate is a robust and well-established procedure that exemplifies the power and versatility of the malonic ester synthesis. By employing a stepwise alkylation strategy, with careful consideration of the order of addition of the alkyl halides, and by maintaining anhydrous reaction conditions, high yields of the desired unsymmetrically disubstituted product can be achieved. This guide provides a detailed and practical framework for researchers to successfully perform this synthesis and to troubleshoot potential challenges, ultimately facilitating the development of more complex molecular architectures.

References

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

-

Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

Chemistry Notes. Malonic ester synthesis, mechanism and application. [Link]

-

Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

-

Organic Syntheses. Diethyl ethylidenemalonate. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]

-

Organic Syntheses. Diethyl methylenemalonate. [Link]

-

Chemistry LibreTexts. Malonic Ester Synthesis. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Diethyl 2-ethyl-2-methylmalonate: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethyl-2-methylmalonate is a specialized diester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structure, featuring a quaternary carbon center substituted with both a methyl and an ethyl group, makes it an invaluable precursor for the construction of sterically hindered and structurally complex molecules.[1] This guide elucidates the core principles of its reactivity, explores its primary applications in the synthesis of tailored carboxylic acids and heterocyclic compounds, and provides detailed, field-proven protocols for its practical use. For researchers in the pharmaceutical, agrochemical, and fine chemical industries, this molecule offers a reliable pathway to introduce specific functional groups and build sophisticated molecular architectures.[1][2]

Introduction: Physicochemical Profile

This compound, also known by its IUPAC name diethyl 2-ethyl-2-methylpropanedioate, is a colorless liquid at room temperature.[3] Its structure is foundational to its synthetic utility, providing a pre-formed quaternary carbon—a motif that can be challenging to construct using other methods. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |

| Molecular Weight | 202.25 g/mol | [1][3] |

| Boiling Point | 79°C at 5 mmHg | [1] |

| CAS Number | 2049-70-9 | [3] |

| Appearance | Colorless liquid | N/A |

| Storage | Room temperature, dry conditions | [1] |

The Strategic Importance of the Quaternary Carbon

In the field of drug development and materials science, molecules containing quaternary carbon centers are of immense interest. This structural feature imparts significant steric hindrance, which can lock a molecule into a specific conformation, enhance its metabolic stability, or modulate its biological activity. The synthesis of such centers, however, is a non-trivial challenge.

The primary value of this compound lies in its role as a "ready-made" quaternary carbon synthon. Instead of undertaking a multi-step sequence to build this hindered center, a synthetic chemist can employ this reagent to directly incorporate the desired ethyl-methyl-substituted carbon into a target molecule. This strategic advantage simplifies synthetic routes and often improves overall yields.

Core Reactivity: A Descendant of the Malonic Ester Synthesis

The utility of this compound is best understood through the lens of the classical malonic ester synthesis. This venerable reaction allows for the conversion of diethyl malonate into a variety of carboxylic acids via alkylation followed by hydrolysis and decarboxylation.[4]

The synthesis of this compound is itself a perfect illustration of this principle, involving a sequential, two-step alkylation of a malonic ester precursor.

Caption: Sequential alkylation workflow for synthesizing the target diester.

This sequential process highlights the controlled manner in which the alpha-carbon of a malonic ester can be functionalized. The choice of a strong, non-interfering base like sodium ethoxide is critical; it ensures complete formation of the enolate intermediate without causing unwanted side reactions like transesterification.

Key Synthetic Applications

The primary use of this compound is as a precursor, which, through further reactions, yields more complex and valuable molecules.[1]

Synthesis of 2-ethyl-2-methylbutanoic Acid

The most direct application is its conversion to a substituted carboxylic acid. This transformation is a cornerstone of malonic ester chemistry and proceeds via two key steps: saponification (ester hydrolysis) followed by decarboxylation.

Workflow:

-